3-Phenylindolizine-1-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H11NO2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-phenylindolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)12-10-14(11-6-2-1-3-7-11)16-9-5-4-8-13(12)16/h1-10H,(H,17,18) |
InChI Key |
KBTFJAAHCFOQFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3N2C=CC=C3)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Phenylindolizine 1 Carboxylic Acid and Its Analogues
Evolution of Indolizine (B1195054) Core Construction Strategies
The synthesis of the indolizine ring system has evolved from classical condensation reactions to more sophisticated cycloaddition and cyclization strategies, offering greater efficiency and structural diversity.
Classical Condensation Reactions (e.g., Tschitschibabin Reaction)
One of the most fundamental and enduring methods for indolizine synthesis is the Tschitschibabin (or Chichibabin) reaction. researchgate.netrsc.org This classical approach typically involves the base-mediated condensation of a 2-alkylpyridine derivative with an α-halocarbonyl compound. organic-chemistry.org The reaction proceeds through the initial quaternization of the pyridine (B92270) nitrogen, followed by the formation of a pyridinium (B92312) ylide intermediate upon treatment with a base. This ylide then undergoes an intramolecular aldol-type condensation, and subsequent dehydration yields the aromatic indolizine ring. researchgate.net
The general mechanism can be summarized as follows:
Quaternization: Reaction of a 2-alkylpyridine with an α-halocarbonyl compound to form a pyridinium salt.
Ylide Formation: Deprotonation of the α-carbon of the 2-alkyl group by a base to generate a pyridinium ylide.
Intramolecular Cyclization: Nucleophilic attack of the ylidic carbanion onto the carbonyl group.
Dehydration: Elimination of a water molecule to afford the final indolizine product.
While the Tschitschibabin reaction is a powerful tool for constructing the indolizine core, it can sometimes be limited by harsh reaction conditions and the potential for side reactions. researchgate.netrsc.org Nevertheless, modern variations have improved its scope and efficiency, making it a relevant strategy even today. organic-chemistry.org
1,3-Dipolar Cycloaddition Approaches
The 1,3-dipolar cycloaddition reaction has emerged as one of the most versatile and widely employed methods for constructing the indolizine skeleton. nih.govwikipedia.org This approach involves the reaction of a 1,3-dipole, typically a pyridinium ylide, with a dipolarophile, which is usually an electron-deficient alkene or alkyne. wikipedia.orgrhhz.net This concerted or stepwise [3+2] cycloaddition process leads to the formation of a five-membered ring fused to the pyridine ring, directly yielding the indolizine core. newdrugapprovals.org
Pyridinium ylides, generated in situ from the corresponding pyridinium salts, are key intermediates in this process. nih.gov The reaction of these ylides with activated alkynes, such as methyl propiolate, is a direct route to indolizine-1-carboxylate derivatives. nih.gov The high regioselectivity and stereoselectivity of these reactions, governed by frontier molecular orbital (FMO) theory, make them particularly attractive for the synthesis of complex, substituted indolizines. organic-chemistry.org The reaction is often highly efficient, proceeding under mild conditions and tolerating a wide range of functional groups. rsc.org
| Dipole Precursor | Dipolarophile | Resulting Indolizine Skeleton | Reference |
| N-phenacylpyridinium bromide | Dimethyl acetylenedicarboxylate | 1,2-dicarboxylate substituted indolizine | nih.gov |
| 1-(quinolin-2-ylmethyl)pyridinium iodide | Methyl propiolate | 3-(quinolin-2-yl)indolizine-1-carboxylate | nih.gov |
| Pyridinium ylide | Maleic anhydride (B1165640) | 3-acylindolizine (after further steps) | rsc.org |
Intramolecular Cyclization and Cycloisomerization Pathways
Intramolecular cyclization and cycloisomerization reactions represent another significant class of strategies for indolizine synthesis. These methods rely on the construction of a suitably functionalized pyridine derivative that can undergo ring closure to form the five-membered pyrrole (B145914) ring of the indolizine system. nih.gov
Various precursors can be employed in these pathways. For instance, propargylic pyridines can undergo cycloisomerization catalyzed by transition metals like copper or palladium to produce indolizine derivatives. organic-chemistry.org Similarly, 2-alkynylpyridine derivatives can be cyclized through different mechanisms to afford the indolizine core. These intramolecular approaches offer excellent control over the substitution pattern of the final product and are often characterized by high atom economy. researchgate.net Palladium-catalyzed intramolecular cyclization of appropriately substituted precursors has proven to be an efficient method for constructing fused heterocyclic systems, including those related to the indolizine framework.
Regioselective Synthesis of 3-Phenylindolizine-1-carboxylic Acid Derivatives
Achieving specific substitution patterns on the indolizine ring, particularly for molecules like this compound, requires precise regiochemical control. Modern synthetic methods have been developed to address this challenge effectively.
Strategies Utilizing Pyridinium Ylides and Salts
The regioselective synthesis of substituted indolizines heavily relies on the strategic use of pyridinium ylides and salts. nih.gov The 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an unsymmetrical alkyne is a cornerstone of this approach. For the synthesis of a this compound derivative, a pyridinium ylide bearing a phenyl group on the ylidic carbon is reacted with an alkyne bearing a carboxylate or ester group.
For example, the reaction of 1-(phenacyl)pyridinium bromide (which forms a phenyl-substituted ylide) with methyl propiolate would be expected to yield a methyl 3-phenylindolizine-1-carboxylate. The regioselectivity of this cycloaddition is dictated by the electronic and steric properties of both the ylide and the dipolarophile. A specific example is the synthesis of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate from 1-((quinol-2-yl)methyl) pyridinium iodide and methyl propiolate, which highlights the power of this method for creating complex, regiochemically defined indolizines. nih.gov
| Pyridinium Salt Precursor | Ylide Intermediate | Dipolarophile | Product | Reference |
| 1-((Quinol-2-yl)methyl) pyridinium iodide | 1-(quinolin-2-ylmethyl)pyridinium ylide | Methyl propiolate | Methyl 3-(quinolin-2-yl)indolizine-1-carboxylate | nih.gov |
| N-Phenacylpyridinium bromide | 1-phenacylpyridinium ylide | Maleic anhydride | 3-Benzoylindolizine (after oxidation/decarboxylation) | rsc.org |
Radical-Initiated Cyclization and Cross-Coupling Reactions
Radical chemistry has recently emerged as a powerful platform for the synthesis of indolizines. rsc.orgresearchgate.net These methods often proceed under mild conditions and exhibit unique reactivity patterns compared to traditional ionic reactions. Radical-initiated cyclization of precursors containing a pyridine ring and a suitably positioned radical acceptor can lead to the formation of the indolizine core.
Visible-light photoredox catalysis has become a prominent tool for generating the necessary radical intermediates under exceptionally mild conditions. researchgate.netorganic-chemistry.org For instance, a radical can be generated on a carbon atom adjacent to a pyridine ring, which then undergoes a 5-exo-trig cyclization onto an appended alkyne or alkene, followed by aromatization to yield the indolizine.
Furthermore, radical cross-coupling reactions, such as the Minisci reaction, allow for the direct C-H functionalization of the pre-formed indolizine core or its pyridine precursors. wikipedia.orgnewdrugapprovals.org This strategy involves the addition of a carbon-centered radical to an electron-deficient N-heterocycle. While typically favoring positions 2 and 4 of a pyridine ring, the application to indolizine precursors could offer novel routes to substituted derivatives. Decarboxylative radical cross-coupling represents another promising avenue, where a carboxylic acid serves as the source of the radical species to be coupled. rhhz.net
| Radical Strategy | Precursors | Key Steps | Result |
| Radical Cross-Coupling/Cyclization | 2-(pyridin-2-yl)acetate derivatives, sulfoxonium ylides | Radical generation, cross-coupling, intramolecular cyclization | 1,2,3-trisubstituted indolizines |
| Cascade Radical Cyclization | Enaminone, pyridine | Pyridine-boryl radical formation, cascade cyclization/aromatization | Functionalized indolizines |
| Nickel/Photoredox Dual Catalysis | 2-Iodoaniline derivatives, terminal alkenes | Radical generation, Ni-catalyzed annulation | Indolines (related N-heterocycles) |
Metal-Catalyzed Functionalizations and Annulation Reactions
The construction of the indolizine scaffold, particularly with specific substituents like a phenyl group at position 3 and a carboxylic acid at position 1, has been significantly advanced through metal-catalyzed reactions. These methods offer high efficiency and selectivity in forming the heterocyclic core and introducing desired functional groups. Various transition metals, including palladium (Pd), copper (Cu), gold (Au), and rhodium (Rh), have been employed to catalyze these transformations. organic-chemistry.orgmdpi.com
Common strategies involve the cyclization or annulation of suitably substituted pyridine and pyrrole precursors. chim.it For instance, a versatile approach involves the palladium and copper-catalyzed tandem reaction of propargyl amines or amides with heteroaryl bromides, which proceeds through coupling and cycloisomerization to yield 3-aminoindolizines. organic-chemistry.org While not directly yielding the target carboxylic acid, this highlights the power of tandem catalysis in building the indolizine core.
Palladium catalysis is also prominent in the regioselective annulation of 2-(pyridine-2-yl) acetonitrile (B52724) derivatives with propargyl carbonates, providing a direct route to polysubstituted indolizines. organic-chemistry.org The regioselectivity of such reactions can often be controlled by the choice of phosphine (B1218219) ligand, offering a pathway to specifically substituted products. organic-chemistry.org Similarly, a Pd-catalyzed reaction of propargylic pyridines with aroyl chlorides results in indolizine derivatives through a 5-endo-dig cyclization. organic-chemistry.org
Copper-catalyzed reactions have proven effective for the synthesis of various indolizine derivatives. One notable method is the oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes, which provides an atom-economic route to indolizines. organic-chemistry.org Another copper-catalyzed approach involves a three-component reaction between pyridines, methyl ketones, and alkenoic acids under solvent-free conditions, leading to indolizine derivatives through a sequence of bromination, 1,3-dipolar cycloaddition, and subsequent oxidative decarboxylation and aromatization. organic-chemistry.org Specifically, copper(I) iodide has been used to catalyze the cyclization of 2-(2-enynyl)pyridines in the presence of various nucleophiles. rsc.org A highly efficient and green protocol using a CuI/CSP catalyst in ethylene (B1197577) glycol has been developed for this type of process, boasting high atom economy. rsc.org
Gold-catalyzed reactions offer another powerful tool. Au(I)-catalyzed methods can produce ester-substituted indolizines from readily available 2-propargyloxypyridines. organic-chemistry.org Furthermore, gold(III) catalysts can facilitate multicomponent coupling/cycloisomerization reactions of heteroaryl aldehydes, amines, and alkynes, providing rapid access to substituted indolizines with high atom economy, even under solvent-free conditions or in water. organic-chemistry.org
Rhodium catalysts have been utilized for the asymmetric allylation of pyridinium ylides, followed by a Tschitschibabin reaction, to synthesize chiral 3-allylindolizines with high enantioselectivity. organic-chemistry.org Although this introduces an allyl group instead of a phenyl group, it demonstrates the potential for creating stereocenters in indolizine synthesis.
The following table summarizes various metal-catalyzed reactions for the synthesis of indolizine derivatives, which are foundational for obtaining compounds like this compound.
| Catalyst/Metal | Reactants | Reaction Type | Key Features |
| Pd/Cu | Propargyl amines/amides, Heteroaryl bromides | Tandem Coupling/Cycloisomerization | One-pot synthesis of 3-aminoindolizines. organic-chemistry.org |
| Palladium | 2-(Pyridine-2-yl) acetonitrile derivatives, Propargyl carbonates | Regioselective Annulation | Access to polysubstituted indolizines; regioselectivity controlled by ligand. organic-chemistry.org |
| Copper | 2-Alkylazaarenes, Terminal alkenes | Oxidative Coupling-Annulation | Atom-economic synthesis. organic-chemistry.org |
| Copper | Pyridines, Methyl ketones, Alkenoic acids | Multicomponent Reaction/Cycloaddition | Solvent-free conditions. organic-chemistry.org |
| Gold(I) | 2-Propargyloxypyridines, Acetoacetates/Malonate | Annulation | Forms ester-substituted indolizines. organic-chemistry.org |
| Gold(III) | Heteroaryl aldehydes, Amines, Alkynes | Multicomponent Coupling/Cycloisomerization | High atom economy; can be run solvent-free or in water. organic-chemistry.org |
| Rhodium | Pyridinium ylides, Allylic carbonates | Asymmetric Allylation/Tschitschibabin Reaction | Highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org |
| Iron | Pyridines, α-Substituted allenoates | Annulation/Aerobic Oxidation | Synthesis of functionalized indolizines. organic-chemistry.org |
Sustainable and Green Chemistry Aspects in Indolizine Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic routes for indolizines, aiming to reduce environmental impact and improve safety. researchgate.net This involves the use of environmentally benign solvents, energy-efficient reaction conditions, and catalysts that are less toxic or derived from renewable sources. researchgate.netresearchgate.net
A significant focus in green indolizine synthesis is the replacement of traditional organic solvents with more sustainable alternatives. researchgate.net Water has been successfully used as a solvent for certain transformations, such as the lipase-catalyzed synthesis of indolizines, which offers a green alternative to methods requiring organic solvents. nih.govnih.gov Ethylene glycol has also been identified as a recyclable and efficient medium for copper-catalyzed indolizine synthesis. rsc.org Some protocols have even achieved solvent-free conditions, further enhancing their green credentials. organic-chemistry.orgresearchgate.net
Microwave-assisted organic synthesis represents another key aspect of green chemistry applied to indolizine synthesis. tandfonline.com This non-conventional heating method can dramatically reduce reaction times from hours to minutes, often leading to higher yields, improved selectivity, and reduced chemical waste. tandfonline.com
The development of transition-metal-free synthetic methods is a major goal in sustainable chemistry, as it avoids the use of potentially toxic and expensive heavy metals. organic-chemistry.org One such approach utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as an organic oxidant in a one-pot synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes. organic-chemistry.org This method is noted for being economical and environmentally friendly. organic-chemistry.org Iodine-mediated oxidative cyclization also provides a metal-free alternative for synthesizing substituted indolizines. chim.it
Biocatalysis offers a powerful green approach to chemical synthesis. The use of enzymes, such as lipases from Candida antarctica, has been demonstrated for the one-pot synthesis of indolizines. nih.govnih.gov These biocatalyzed reactions can be performed in aqueous buffer solutions and may be enhanced by ultrasound activation, leading to good yields of pure products in a short time. nih.govnih.gov Furthermore, catalysts derived from sustainable, bio-based sources, like anacardic acid, are being explored for the green synthesis of indolizine derivatives. researchgate.net
The following table highlights key green chemistry approaches in the synthesis of indolizines.
| Green Chemistry Aspect | Approach/Method | Advantages |
| Alternative Solvents | Use of water or ethylene glycol; solvent-free conditions. rsc.orgresearchgate.netnih.gov | Reduced use of volatile organic compounds (VOCs), improved safety, easier workup. researchgate.net |
| Energy Efficiency | Microwave-assisted synthesis. tandfonline.com | Significant reduction in reaction times, higher yields, lower energy consumption. tandfonline.com |
| Alternative Catalysts | Transition-metal-free reactions (e.g., using TEMPO or iodine). chim.itorganic-chemistry.org | Avoids toxic and costly heavy metals, simplifies purification. organic-chemistry.org |
| Biocatalysis | Use of enzymes like Candida antarctica lipases. nih.govnih.gov | Reactions in aqueous media, high selectivity, biodegradable catalyst. nih.gov |
| Renewable Feedstocks | Use of bio-based catalysts (e.g., anacardic acid). researchgate.net | Reduces reliance on fossil fuels, promotes sustainability. researchgate.net |
Chemical Reactivity and Derivatization of 3 Phenylindolizine 1 Carboxylic Acid
Electrophilic Aromatic Substitution Patterns on the Indolizine (B1195054) System
Friedel-Crafts acylation and alkylation are cornerstone reactions in electrophilic aromatic substitution, enabling the formation of new carbon-carbon bonds. masterorganicchemistry.com These reactions typically involve treating an aromatic compound with an acyl halide or alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). libretexts.org The Lewis acid activates the halide, generating a potent electrophile (an acylium ion or a carbocation) that is then attacked by the aromatic ring. masterorganicchemistry.comlibretexts.org
For 3-Phenylindolizine-1-carboxylic acid, several factors complicate these reactions. The C-1 and C-3 positions, the most nucleophilic sites on the indolizine core, are blocked. Furthermore, the nitrogen atom in the indolizine ring can act as a Lewis base, coordinating with the AlCl₃ catalyst, which can deactivate the ring system towards electrophilic attack. libretexts.org The presence of the electron-withdrawing carboxylic acid group at C-1 further deactivates the ring, making the conditions required for Friedel-Crafts reactions potentially harsh. While specific studies on the Friedel-Crafts acylation and alkylation of this compound are not extensively detailed, the general principles suggest that substitution would likely be directed to the six-membered pyridine-like ring or the C-3 phenyl substituent, though potentially requiring forcing conditions.
Table 1: General Friedel-Crafts Reaction Conditions
| Reaction Type | Reagents | Catalyst | Electrophile |
|---|---|---|---|
| Acylation | Acyl chloride (RCOCl) | AlCl₃ | Acylium ion [RCO]⁺ |
| Alkylation | Alkyl chloride (RCl) | AlCl₃ | Carbocation [R]⁺ |
This table represents generalized conditions for Friedel-Crafts reactions on aromatic systems.
Aromatic halogenation is a classic electrophilic aromatic substitution reaction where a hydrogen atom on an aromatic ring is replaced by a halogen (Cl, Br, or I). wikipedia.org The reaction is typically catalyzed by a Lewis acid, such as an iron(III) halide (e.g., FeBr₃ for bromination), which polarizes the halogen molecule to create a stronger electrophile. lumenlearning.com
The indolizine nucleus is sufficiently electron-rich to react with halogens. However, as with acylation and alkylation, the regioselectivity of halogenation on this compound is dictated by the existing substituents. With the C-1 and C-3 positions blocked, electrophilic halogenation would be expected to occur at other positions of the indolizine core. The deactivating nature of the C-1 carboxylic acid would likely direct the incoming electrophile away from its immediate vicinity. Detailed experimental studies on the specific halogenation patterns of this compound are required to definitively establish the resulting isomers.
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group at the C-1 position is a versatile functional group that serves as a key site for derivatization.
The conversion of carboxylic acids into amides and esters are fundamental transformations in organic synthesis. These reactions typically proceed via activation of the carboxylic acid. researchgate.net For instance, direct amidation can be achieved by heating the carboxylic acid with an amine, often with a coupling agent or under conditions that remove the water byproduct. rsc.org
A modern and elegant method leverages the inherent photoreactivity of the indolizine core to facilitate amidation. In a process triggered by red light, 3-acylindolizines can undergo photooxidation in the presence of a photosensitizer. nih.gov This reaction opens the indolizine ring to form a reactive intermediate that readily couples with amines to form amides. nih.gov This suggests a potential pathway for transforming indolizine-based carboxylic acids or their derivatives into amides under mild, light-induced conditions.
Esterification can be similarly achieved through standard methods such as Fischer esterification (reacting the carboxylic acid with an alcohol in the presence of an acid catalyst) or by converting the carboxylic acid to a more reactive derivative like an acyl chloride before reacting it with an alcohol.
Table 2: Selected Amidation Methods
| Method | Reagents | Conditions | Key Feature |
|---|---|---|---|
| Direct Thermal Amidation | Carboxylic Acid, Amine | Heat, removal of H₂O | Classical method |
| Coupling Agent-Mediated | Carboxylic Acid, Amine, Coupling Reagent (e.g., DCC, EDC) | Room temperature | Forms activated intermediate |
| Photooxidative Amidation | 3-Acylindolizine derivative, Amine, Photosensitizer | Red light (e.g., 660 nm) | Mild, light-triggered reaction utilizing the indolizine core nih.gov |
This table provides an overview of common amidation strategies potentially applicable to this compound.
Decarboxylation involves the removal of the carboxyl group, typically with the release of carbon dioxide. This transformation can be a crucial step in synthetic pathways. For heterocyclic carboxylic acids, decarboxylation can often be achieved by heating, sometimes in the presence of a catalyst. google.com Studies on related compounds, such as indole-3-carboxylic acids, have shown that decarboxylation can proceed smoothly under metal-free conditions, for example, by heating with potassium carbonate (K₂CO₃) in a polar aprotic solvent or promoted by acetonitrile (B52724). researchgate.net
Another pathway involves enzymatic decarboxylation. A family of enzymes known as UbiD decarboxylases are capable of reversibly decarboxylating various aromatic carboxylic acids, including indole-3-carboxylic acid, using a prenylated flavin mononucleotide (prFMN) cofactor. nih.gov While this has not been specifically demonstrated for this compound, it points to potential biocatalytic routes for this transformation. The feasibility of decarboxylation for this compound would depend on the stability of the potential carbanionic intermediate formed at the C-1 position upon loss of CO₂.
Photooxygenation and Photoreactivity of the Indolizine Ring
The indolizine ring system exhibits notable photoreactivity. Photooxygenation studies on various substituted indolizines reveal that the reaction mechanism and products are highly dependent on the substitution pattern and reaction conditions. nih.gov
Research on a structurally similar compound, 3-benzoyl-1-indolizinecarboxylic acid methyl ester, showed it to be unreactive toward singlet oxygen, which is a common intermediate in many photooxygenation reactions. nih.gov However, its photooxygenation could be achieved under electron transfer conditions using 9,10-dicyanoanthracene (B74266) (DCA) as a sensitizer (B1316253). This reaction proceeds via the indolizine cation radical and results in oxidation of the pyridine (B92270) ring of the indolizine system, yielding products such as methyl 3-benzoyl-5-methoxy-8-hydroxy-1-indolizinecarboxylate. nih.gov This indicates that the presence of electron-withdrawing groups at both the C-1 (ester) and C-3 (benzoyl) positions significantly modifies the ring's photoreactivity, favoring an electron transfer pathway over a singlet oxygen mechanism.
In other cases, particularly with 3-acylindolizines, photooxygenation can lead to the cleavage of the C3-N bond and opening of the five-membered ring. nih.govnih.gov These findings underscore the rich and tunable photochemistry of the indolizine nucleus, where the substituents on this compound play a critical role in directing the outcome of photoreactions.
Mechanistic Investigations of Photooxidative Pathways
Direct mechanistic studies on the photooxidative pathways of this compound are not extensively documented. However, research on structurally similar compounds, such as 3-benzoyl-1-indolizinecarboxylic acid methyl ester, provides significant insights into the potential photochemical behavior. The photooxygenation of indolizine derivatives can proceed through different mechanisms depending on the reaction conditions and the sensitizer used. acs.org
For instance, the photooxygenation of 3-benzoyl-1-indolizinecarboxylic acid methyl ester does not readily occur with singlet oxygen. Instead, it requires an electron transfer photosensitizer like 9,10-dicyanoanthracene (DCA). This suggests that the reaction proceeds via the formation of an indolizine cation radical. The subsequent reaction with superoxide (B77818) anion radical (or molecular oxygen) leads to oxidation of the pyridine ring, yielding products such as methyl 3-benzoyl-5-methoxy-8-hydroxy-1-indolizinecarboxylate, as well as ring-opened products like dimethyl 2-(2-pyridinyl)fumarate and dimethyl 2-(2-pyridinyl)maleate. acs.org
In contrast, other substituted indolizines without the deactivating carboxylic acid group at the 1-position can undergo self-sensitized or dye-sensitized photooxygenation with singlet oxygen. These reactions can proceed through a peroxidic zwitterion or a dioxetane intermediate, leading to cleavage of the pyrrole (B145914) ring. acs.org The presence of the carboxylic acid group at the 1-position in this compound likely deactivates the indolizine ring towards direct reaction with singlet oxygen, making the electron transfer pathway the more probable route for photooxidation.
Table 1: Proposed Photooxidative Pathway for a 3-Acyl-1-indolizinecarboxylic Acid Derivative acs.org
| Reactant | Sensitizer | Proposed Intermediate | Major Products |
| 3-Benzoyl-1-indolizinecarboxylic acid methyl ester | 9,10-Dicyanoanthracene (DCA) | Indolizine cation radical | Methyl 3-benzoyl-5-methoxy-8-hydroxy-1-indolizinecarboxylate, Dimethyl 2-(2-pyridinyl)fumarate, Dimethyl 2-(2-pyridinyl)maleate |
Applications in Photo-Controlled Release Systems
Currently, there is no specific information available in the scientific literature regarding the application of this compound in photo-controlled release systems. The development of such systems typically requires a molecule to undergo a significant structural or polarity change upon irradiation, leading to the release of an encapsulated species. While the photooxidative pathways of related indolizines demonstrate photochemical reactivity, their suitability for controlled release applications has not been explored.
Other Significant Chemical Transformations
Oxidation and Reduction Studies
The indolizine nucleus is generally susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. While specific oxidation studies on this compound are not detailed, the general reactivity of indolizines suggests that strong oxidizing agents can lead to the degradation of the heterocyclic ring system. For instance, the action of nitric acid on 2-methyl- and 2-phenylindolizines at elevated temperatures can result in oxidation. jbclinpharm.org The synthesis of some functionalized indolizines involves an aerobic oxidation step, highlighting the accessibility of oxidative transformations. nih.gov
Reduction of the indolizine ring system can also be achieved. Catalytic hydrogenation of indolizine itself has been shown to yield a perhydro derivative. jbclinpharm.org For this compound, the phenyl and carboxylic acid groups would likely be stable under typical catalytic hydrogenation conditions that reduce the heterocyclic core. The specific products would depend on the catalyst and reaction conditions employed. For example, reduction of 3-nitrosoindolizines with hydrazine (B178648) hydrate (B1144303) in the presence of palladium-charcoal is a method for preparing 3-aminoindolizines. rsc.org
Palladium-Catalyzed Coupling Reactions
The indolizine scaffold is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are scarce, studies on other indolizine derivatives demonstrate the feasibility of such transformations. Palladium-catalyzed arylation and heteroarylation of indolizines have been shown to occur selectively at the C-3 position. acs.org However, in the case of this compound, the 3-position is already substituted. Therefore, coupling reactions would be expected to occur at other positions, provided a suitable leaving group is present.
A multicomponent synthesis of indolizines has been developed using a palladium-catalyzed carbonylative coupling approach, showcasing the utility of palladium in constructing the indolizine core itself. nih.govrsc.org Furthermore, palladium-catalyzed C-H functionalization at the C-3 position of indolizines has been achieved. researchgate.net The presence of the carboxylic acid group at the 1-position could potentially direct palladium-catalyzed C-H activation to the adjacent C-2 or C-8 positions, although this has not been explicitly demonstrated for this substrate.
Table 2: Examples of Palladium-Catalyzed Reactions on the Indolizine Scaffold
| Indolizine Substrate | Reaction Type | Position of Functionalization | Catalyst System | Reference |
| Unsubstituted Indolizine | Arylation/Heteroarylation | C-3 | PdCl2(PPh3)2 | acs.org |
| 2-Bromopyridines, imines, alkynes | Carbonylative Coupling (Indolizine Synthesis) | N/A | Pd(0) | nih.govrsc.org |
| Substituted Indolizines | C-H Arylation/Alkynylation | C-3 | Pd(OAc)2/AgOAc | researchgate.net |
C-H Functionalization Strategies
Direct C-H functionalization is a highly desirable synthetic strategy for the efficient modification of heterocyclic systems. For the indolizine core, electrophilic substitution typically occurs at the C-3 and C-1 positions. jbclinpharm.org Given that both of these positions are occupied in this compound, C-H functionalization would need to be directed to other sites on the indolizine nucleus.
Recent advances in transition-metal-catalyzed C-H activation have enabled the functionalization of less reactive positions. While specific C-H functionalization strategies for this compound have not been reported, studies on related 6,5-fused heterocyclic systems suggest potential pathways. nih.gov The carboxylic acid group itself can act as a directing group in some C-H activation reactions, potentially facilitating functionalization at the C-2 position. However, the steric hindrance from the adjacent phenyl group at C-3 might influence the regioselectivity of such a transformation. Manganese(III) acetate-mediated C-H phosphonylation of indolizines has also been reported, affording phosphorylated derivatives with high regioselectivity. researchgate.net The application of such methods to this compound could provide a route to novel derivatives, although the directing effects of the existing substituents would need to be considered.
Advanced Spectroscopic and Structural Characterization of 3 Phenylindolizine 1 Carboxylic Acid Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-phenylindolizine-1-carboxylic acid derivatives, both ¹H and ¹³C NMR are used to confirm the molecular structure and to probe the electronic effects of various substituents.
¹H NMR Spectroscopy: The proton NMR spectrum of an indolizine (B1195054) derivative typically shows distinct signals for the protons on the heterocyclic core and the substituent groups. The acidic proton of the carboxylic acid group is highly characteristic, appearing as a broad singlet far downfield, typically around 12 δ, due to strong deshielding and hydrogen bonding. pressbooks.publibretexts.org Protons on the indolizine ring itself resonate in the aromatic region, generally between 6.5 and 8.6 ppm. rsc.org The specific chemical shifts are influenced by the electronic nature of the substituents on both the indolizine and phenyl rings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid group is readily identified by its characteristic chemical shift in the range of 165 to 185 δ. pressbooks.publibretexts.org The carbons of the indolizine and phenyl rings appear in the aromatic region (approx. 100-140 ppm). rsc.org The exact positions of these signals can be used to deduce the substitution pattern and the electronic distribution within the π-conjugated system. For instance, in derivatives like methyl 3-(methylthio)-2-phenylindolizine-1-carboxylate, the methoxy (B1213986) and methylthio carbons give distinct signals around 50.7 ppm and 18.6 ppm, respectively. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives. Data extrapolated from related structures. pressbooks.publibretexts.orgrsc.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxyl H (-COOH) | ~12.0 (broad singlet) | - |
| Carboxyl C (-COOH) | - | ~165 - 185 |
| Indolizine Ring Protons | ~6.5 - 8.6 | - |
| Indolizine Ring Carbons | - | ~100 - 140 |
| Phenyl Ring Protons | ~7.2 - 7.8 | - |
| Phenyl Ring Carbons | - | ~125 - 135 |
Detailed Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound derivatives, high-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides precise mass measurements that confirm the molecular formula. rsc.org
The molecular ion peak (M+) in aromatic compounds like indolizines is typically strong and readily observable due to the stability of the aromatic system. libretexts.org The fragmentation of the carboxylic acid group is a key diagnostic feature. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.orgmiamioh.edu Another characteristic fragmentation for some organic acids is the loss of a neutral formic acid molecule (CHOOH), which corresponds to a mass difference of 46 Da. ed.ac.uk
Analysis of the fragmentation pattern allows for the confirmation of different structural units within the molecule. The stable indolizine ring system often remains intact, while substituents may be cleaved. This detailed analysis of fragment ions provides unambiguous evidence for the proposed molecular structure.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound.
| Fragment Ion | Description | Significance |
| [M]+ | Molecular Ion | Confirms molecular weight. |
| [M-OH]+ | Loss of hydroxyl radical | Characteristic of carboxylic acids. miamioh.edu |
| [M-COOH]+ | Loss of carboxyl group | Characteristic of carboxylic acids. libretexts.org |
| [M-H₂O]+ | Loss of water | Possible fragmentation pathway. core.ac.uk |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These two techniques are complementary and together offer a comprehensive vibrational profile. kurouskilab.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from the carboxylic acid group. A very broad O–H stretching band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids. pressbooks.pub The C=O stretching vibration of the carboxyl group typically appears as a strong band between 1710 and 1760 cm⁻¹. pressbooks.pub Conjugation with the indolizine ring system would be expected to shift this absorption to a lower frequency (around 1710 cm⁻¹). pressbooks.pub Additional peaks corresponding to C=C stretching in the aromatic rings and C-H bending vibrations provide further structural confirmation.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the aromatic phenyl and indolizine rings are expected to produce strong signals in the Raman spectrum. sapub.org While the C=O stretch of a carbonyl group can be observed, it is often weaker in Raman than in IR spectra for large molecules. kurouskilab.com Water is a weak Raman scatterer, making it an excellent solvent for Raman analysis if needed.
Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch (dimer) | 2500–3300 (very broad) | Weak |
| Carboxylic Acid | C=O stretch (conjugated) | ~1710 (strong) | Moderate to weak |
| Aromatic Rings | C=C stretch | ~1400–1600 | Strong |
| Aromatic Rings | C-H stretch | ~3000–3100 | Strong |
| Aromatic Rings | C-H bend (out-of-plane) | ~690–900 | Moderate |
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and torsional angles. This technique has been successfully applied to several derivatives of 3-phenylindolizine-1-carboxylate.
For example, the crystal structure of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate was determined to be in the monoclinic P2₁/n space group. nih.gov The analysis revealed that the molecular conformation is stabilized by intramolecular C—H⋯O interactions, while the crystal packing is governed by a network of intermolecular C—H⋯O, C—H⋯F, and C—H⋯π interactions. nih.gov Similarly, methyl 3-(methylthio)-2-phenylindolizine-1-carboxylate crystallizes in the monoclinic P2₁/c space group. rsc.org
A common structural motif for carboxylic acids in the solid state is the formation of centrosymmetric cyclic dimers through strong O–H⋯O hydrogen bonds between the carboxyl groups of two molecules. mdpi.com This is a highly probable packing feature for this compound itself, significantly influencing its solid-state properties.
Table 4: Representative Crystallographic Data for Indolizine-1-Carboxylate Derivatives.
| Compound | Formula | Crystal System | Space Group | Reference |
| Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | C₂₄H₁₈FNO₃ | Monoclinic | P2₁/n | nih.gov |
| Methyl 3-(methylthio)-2-phenylindolizine-1-carboxylate | C₁₇H₁₅NO₂S | Monoclinic | P2₁/c | rsc.org |
| Methyl 3-(4-methoxyphenyl)indolizine-1-carboxylate | - | - | - | researchgate.net |
Advanced Spectroscopic Techniques for Electronic Transitions and Photophysical Properties
The extended π-conjugated system of the 3-phenylindolizine core imparts interesting photophysical properties to these molecules, which can be studied using techniques such as UV-Visible (UV-Vis) absorption and fluorescence spectroscopy.
UV-Visible Spectroscopy: Indolizine derivatives typically exhibit strong absorption bands in the UV-Vis region, corresponding to π→π* electronic transitions within the aromatic system. Studies on related indolizine scaffolds show absorption maxima (λ_max) in the range of 400-420 nm. researchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents. Electron-donating or electron-withdrawing groups can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption maxima.
Fluorescence Spectroscopy: Many indolizine derivatives are highly fluorescent, with potential applications as emitters in organic light-emitting devices (OLEDs). nih.gov For instance, 1,2-diphenylindolizine (B8516138) derivatives have been shown to be effective blue-emitting materials, with emission wavelengths around 450 nm. nih.gov The introduction of electron-donating groups, such as an N,N-dimethylamino group, on the phenyl ring can induce an intramolecular charge transfer (ICT) process, leading to a significant red shift in the emission wavelength, with colors ranging from blue to orange (462–580 nm). researchgate.net The energy difference between the absorption and emission maxima (the Stokes shift) provides insight into the structural relaxation of the molecule in the excited state. The band gaps for these types of molecules are typically in the range of 3.1-3.4 eV. nih.gov
Table 5: Representative Photophysical Properties of Phenylindolizine Derivatives.
| Property | Typical Range | Significance | Reference |
| Absorption λ_max | 400 - 420 nm | Characterizes π→π* electronic transitions | researchgate.net |
| Emission λ_max | 450 - 580 nm | Determines the color of emitted light | researchgate.netnih.gov |
| Band Gap | 3.1 - 3.4 eV | Energy difference between HOMO and LUMO | nih.gov |
Theoretical and Computational Investigations on 3 Phenylindolizine 1 Carboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule to determine its geometry, energy, and other electronic properties with high accuracy. nih.gov
For 3-Phenylindolizine-1-carboxylic acid, DFT calculations can elucidate its three-dimensional structure and the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. nih.govresearchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting how the molecule will interact with other molecules, including biological receptors.
Table 1: Illustrative Quantum Chemical Parameters for this compound Calculated via DFT
| Parameter | Calculated Value | Significance |
| Energy of HOMO | -6.2 eV | Represents the electron-donating ability of the molecule. |
| Energy of LUMO | -2.0 eV | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.2 eV | Indicates high electronic stability and relatively low chemical reactivity. researchgate.net |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Ionization Potential | 6.2 eV | Energy required to remove an electron; related to reactivity. |
| Electron Affinity | 2.0 eV | Energy released when an electron is added; related to reactivity. |
Conformational Analysis and Molecular Dynamics Simulations
While quantum calculations describe a molecule's static state, its actual behavior, particularly in a biological context, is dynamic. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the flexibility and motion of molecules over time. researchgate.net
Conformational analysis of this compound would involve identifying its stable three-dimensional arrangements (conformers) and the energy barriers between them. This is particularly important for understanding the rotation around single bonds, such as the bond connecting the phenyl group to the indolizine (B1195054) core.
Molecular dynamics simulations place the molecule in a simulated environment, typically a box of water molecules, to mimic physiological conditions. biointerfaceresearch.com The simulation tracks the movements of every atom over a set period, providing a detailed picture of the molecule's dynamic behavior. mdpi.com Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average change in the displacement of atoms for a selected group of atoms over time, indicating the stability of the molecule's conformation. A stable system will show the RMSD value leveling off to a constant plateau. biointerfaceresearch.com
Root Mean Square Fluctuation (RMSF): This analysis identifies the flexible regions of the molecule by measuring the fluctuation of each atom around its average position.
These simulations are crucial for understanding how this compound might adapt its shape upon approaching or binding to a biological target. nih.gov
Table 2: Representative Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Setting | Purpose |
| Software | AMBER, GROMACS, or similar | Executes the simulation algorithms. biointerfaceresearch.com |
| Force Field | GAFF, OPLS-AA, or similar | Defines the potential energy function for all atoms in the system. |
| Solvent Model | TIP3P Water | Creates an explicit aqueous environment to mimic physiological conditions. |
| System Size | ~10,000 atoms | Includes the molecule and surrounding water molecules. |
| Simulation Time | 100-200 ns | Duration of the simulation to observe significant conformational changes. biointerfaceresearch.com |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. biointerfaceresearch.com |
| Temperature | 310 K | Simulates human body temperature. biointerfaceresearch.com |
| Pressure | 1 atm | Simulates standard atmospheric pressure. biointerfaceresearch.com |
Prediction of Spectroscopic Signatures and Photophysical Behavior
Computational methods can predict the spectroscopic properties of a molecule, which is essential for interpreting experimental data and understanding the molecule's interaction with light. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Visible). researchgate.net
For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* transitions within the aromatic system. researchgate.net These theoretical spectra can be compared with experimentally measured spectra to confirm the molecule's structure.
Calculations can also provide insights into the photophysical behavior of the molecule, such as its fluorescence properties. Understanding these characteristics is important, as some molecules are used as fluorescent probes or have light-activated biological activities.
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted (TD-DFT) | Experimental |
| UV-Vis λmax 1 | 250 nm | 255 nm |
| UV-Vis λmax 2 | 345 nm | 350 nm |
| Major IR Peak (C=O stretch) | 1685 cm⁻¹ | 1690 cm⁻¹ |
| Major IR Peak (O-H stretch) | 3000 cm⁻¹ | 3010 cm⁻¹ |
Molecular Docking Simulations for Ligand-Receptor Interactions in Biological Systems Research
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
In the context of this compound, docking simulations would be used to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors implicated in disease. The process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and scoring the different poses based on their calculated binding energy. A more negative binding score typically indicates a stronger, more favorable interaction.
Research on closely related indolizine derivatives, such as 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, has utilized molecular docking to support in vitro biological activity data, such as anticancer or anti-tuberculosis activity. rasayanjournal.co.in These studies help identify key interactions, like hydrogen bonds and hydrophobic interactions, between the indolizine core and amino acid residues in the receptor's active site.
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase X | -8.5 | LYS 76, GLU 91 | Hydrogen Bond (with carboxylic acid) |
| VAL 23, LEU 135 | Hydrophobic Interaction (with phenyl ring) | ||
| Protease Y | -7.2 | SER 195 | Hydrogen Bond (with carboxylic acid) |
| TRP 215, PHE 41 | π-π Stacking (with indolizine core) | ||
| Receptor Z | -9.1 | ARG 120 | Salt Bridge (with deprotonated carboxylate) |
| TYR 228, ILE 100 | Hydrophobic Interaction |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Conceptual Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of a molecule's properties) to a specific activity, such as inhibitory concentration (IC50) or binding affinity. nih.gov
To develop a QSAR model for this compound, a dataset of its derivatives with varying substituents and their corresponding measured biological activities would be required. Molecular descriptors for each derivative—categorized as electronic, steric, hydrophobic, or topological—would be calculated. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that can predict the activity of new, unsynthesized compounds. pensoft.net
A robust QSAR model, validated internally and externally, can guide the design of new derivatives with potentially enhanced activity. nih.gov The model can highlight which molecular properties are most influential for the desired biological effect. For example, a model might show that increased hydrophobicity and the presence of a hydrogen bond donor at a specific position are critical for improving activity. nih.gov
Table 5: Example of a 2D-QSAR Model for a Series of Indolizine Analogs
| QSAR Model Component | Description |
| Equation | pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (H-Bond Donors) + 2.1 |
| Descriptors Used | LogP (Hydrophobicity), Molecular Weight (Steric), H-Bond Donors (Electronic) |
| Correlation Coefficient (R²) | 0.85 (Indicates a good fit of the model to the data) |
| Cross-validation (Q²) | 0.75 (Indicates good predictive power of the model) |
| Interpretation | The model suggests that higher biological activity (pIC50) is associated with increased hydrophobicity and more hydrogen bond donors, while lower molecular weight is also favorable. |
Research Applications and Functional Utility of 3 Phenylindolizine 1 Carboxylic Acid Derivatives
Role as a Synthetic Synthon and Building Block in Organic Synthesis
The 3-phenylindolizine-1-carboxylic acid framework is a valuable building block in organic synthesis due to the reactive handles provided by both the indolizine (B1195054) core and the carboxylic acid functional group. The carboxylic acid moiety at the C-1 position is particularly useful for derivatization, allowing for the construction of more complex molecular architectures.
Standard chemical transformations can be applied to the carboxyl group to generate a variety of derivatives. For instance, it can be converted into esters, amides, acyl hydrazides, or hydroxamic acids. thermofisher.com The synthesis of amide derivatives, a common strategy in creating compound libraries for drug discovery, is a straightforward application. enamine.net The carboxylic acid can be activated, for example, using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), to facilitate coupling with various primary or secondary amines. thermofisher.com Alternatively, conversion to an acyl chloride followed by reaction with an amine provides another route to amide bond formation. Esterification can be achieved by reacting the acid with an alcohol under acidic conditions.
These derivatization strategies allow chemists to append a wide range of other chemical groups to the indolizine core, modifying properties such as solubility, steric bulk, and electronic character, or introducing new functionalities for subsequent reactions. This flexibility makes this compound a key intermediate for synthesizing libraries of related compounds for structure-activity relationship studies. enamine.net The indolizine ring system itself is also amenable to further functionalization, such as electrophilic substitution or metal-catalyzed cross-coupling reactions, expanding its utility as a versatile synthetic synthon. taylorandfrancis.com
Exploration in Chemical Biology Research
Derivatives of this compound have been extensively investigated for their interactions with biological systems at a molecular level. These studies focus on understanding the fundamental mechanisms of action rather than clinical outcomes.
Indolizine derivatives have been identified as inhibitors of several key enzyme classes. taylorandfrancis.comnih.gov Research in this area focuses on elucidating the kinetic and structural basis of this inhibition.
Farnesyltransferase (FTase): A series of substituted indolizin-3-yl(phenyl)methanones were rationally designed and found to inhibit human farnesyltransferase. nih.gov The most potent compound, a para-bromophenyl analog with an ester group on the indolizine ring, exhibited an IC50 value of 1.3 ± 0.2 µM. nih.gov Molecular docking studies help to understand the binding interactions within the enzyme's active site, guiding further structural modifications. nih.gov
Alkaline Phosphatase (ALP): Certain heterocyclic compounds analogous in structure have been shown to inhibit alkaline phosphatase. nih.govnih.gov Kinetic studies of potent inhibitors revealed a non-competitive mode of inhibition, indicating that the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. nih.govnih.gov
Aromatase: Indolizine derivatives have been reported as potent non-steroidal aromatase inhibitors. derpharmachemica.com
15-Lipoxygenase (15-LOX): Some indolizine derivatives act as 15-LOX inhibitors with IC50 values in the micromolar range, and mechanistic studies suggest that this inhibition is not due to promiscuous aggregation. derpharmachemica.com
| Enzyme Target | Compound Type | Inhibition Data | Mechanism of Action |
| Farnesyltransferase | para-bromophenyl indolizine ester | IC50 = 1.3 µM nih.gov | Not specified |
| Alkaline Phosphatase | Quinolinyl-iminothiazoline | IC50 = 0.337 µM nih.gov | Non-competitive nih.gov |
| Aromatase | Indolizine derivative | Potent inhibition derpharmachemica.com | Not specified |
| 15-Lipoxygenase | Substituted indolizine | IC50 = 15-42 µM derpharmachemica.com | Non-antioxidant inhibition derpharmachemica.com |
The structural features of indolizine derivatives make them suitable candidates for ligands that bind to various biological receptors.
Estrogen Receptor (ER): A series of pyrrolo[2,1,5-cd]indolizine derivatives were synthesized and evaluated as ER ligands. derpharmachemica.comnih.gov Due to their structural similarity to estrogen, appropriately substituted mono- and di-hydroxy derivatives demonstrated high binding affinities in the low nanomolar range. derpharmachemica.comnih.gov The placement of hydroxyl groups was found to be critical for potent binding, highlighting a clear structural basis for receptor affinity. derpharmachemica.com
α7 Nicotinic Acetylcholine Receptor (nAChR): Indolizine derivatives have been synthesized and shown to have an affinity for the α7 nAChR, with some compounds acting as strong agonists for the receptor. researchgate.net
5-Hydroxytryptamine (5-HT3) Receptor: The indolizine scaffold has been investigated for its potential as a 5-HT3 receptor antagonist. derpharmachemica.com
| Receptor Target | Compound Series | Observed Affinity | Key Structural Features |
| Estrogen Receptor | Pyrrolo[2,1,5-cd]indolizines | Low nanomolar range derpharmachemica.comnih.gov | Mono- and di-hydroxy substitutions derpharmachemica.comnih.gov |
| α7 nAChR | Indolizine derivatives | High affinity and agonistic activity researchgate.net | Not specified |
| 5-HT3 Receptor | Indolizine derivatives | Antagonistic potential derpharmachemica.com | Not specified |
Research has delved into the specific molecular pathways affected by indolizine derivatives, particularly in the context of cancer cell biology. A prominent mechanism identified is the induction of apoptosis (programmed cell death).
One study synthesized four novel indolizine derivatives and evaluated their effects on HepG2 (human liver cancer) cells. nih.govnih.gov The derivative designated C3 was found to induce apoptosis through a pathway involving mitochondria and the tumor suppressor protein p53. nih.govresearchgate.net The key molecular events in this process were identified as:
Increased Reactive Oxygen Species (ROS): Treatment with the indolizine derivative led to an increase in intracellular ROS. nih.govnih.gov
Mitochondrial Disruption: The compound caused a decrease in the mitochondrial membrane potential (MMP). nih.govnih.gov
p53 Activation: It promoted the activation and accumulation of p53 in the cell nucleus. nih.govnih.gov
Regulation of Apoptotic Proteins: The expression of the pro-apoptotic protein Bax was increased, while the anti-apoptotic protein Bcl-2 was down-regulated. nih.gov
Caspase Activation: This cascade of events led to the release of cytochrome c from the mitochondria and subsequent activation of caspase-3, a key executioner enzyme in apoptosis. nih.govnih.gov
Furthermore, some indolizine derivatives have been shown to cause cell cycle arrest, impairing cell proliferation at specific phases such as G1 and S. rsc.org
SAR studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the structure of 3-phenylindolizine derivatives, researchers have been able to identify key features responsible for their inhibitory effects. nih.gov
Anticancer Activity: For antiproliferative activity against cancer cell lines like HePG2, HCT-116, and MCF-7, substitutions on the phenyl ring of the indolizine core play a significant role. rsc.org It was found that introducing a small electron-withdrawing group, such as a fluoro atom, increases cytotoxic activity. A difluoro-substituted indolizine derivative exhibited the most potent antiproliferative activity, with IC50 values in the single-digit micromolar range (5.84 - 8.89 µM) against the tested cell lines. rsc.org
Farnesyltransferase Inhibition: In the context of FTase inhibition, SAR studies on indolizin-3-yl(phenyl)methanones revealed specific requirements for high potency. nih.gov The presence of an ester unit on the indolizine ring was beneficial. Furthermore, substitution on the phenyl ring was critical, with a para-bromo substituent yielding the most active compound (IC50 = 1.3 µM). nih.gov
General Observations: Across various biological targets, the nature and position of substituents on the indolizine scaffold are highly sensitive and crucial for retaining biological activity. taylorandfrancis.com
| Biological Target | Structural Modification | Impact on Activity | Example IC50 |
| Cancer Cells (HCT-116) | Difluoro substitution on phenyl ring | Increased antiproliferative activity rsc.org | 5.84 µM rsc.org |
| Cancer Cells (HePG2) | Methylphenyl substitution on indolizine | Significant antiproliferative activity rsc.org | 11.97 µM rsc.org |
| Farnesyltransferase | p-Bromo on phenyl + ester on indolizine | Increased inhibitory potential nih.gov | 1.3 µM nih.gov |
Development as Fluorescent Probes and Optical Materials for Research Tools
The conjugated planar electronic structure of the indolizine core imparts favorable photophysical properties, making its derivatives promising candidates for fluorescent materials. derpharmachemica.comderpharmachemica.com They have been developed as blue-emitting materials for organic light-emitting devices (OLEDs) and as fluorescent sensors for biological research. nih.govnih.gov
The fluorescence properties can be tuned by chemical modification. A study on 3,7-disubstituted indolizines demonstrated that introducing an electron-donating group (like an N,N-dimethylamino group) on the C-3 phenyl ring and an electron-withdrawing group (like an acetyl or aldehyde group) at the C-7 position induces an intramolecular charge transfer (ICT) process. nih.gov This ICT character is crucial for red-shifting the emission wavelength, allowing for color tuning from blue to orange (462–580 nm). nih.gov
Derivatives of 3-(4-aminophenyl)-indolizine have been synthesized and investigated as fluorescent molecular probes for pH. researchgate.net Their fluorescence emission is sensitive to proton concentration, making them suitable for measuring pH values in the acidic range (2.1-4.2) using a ratiometric method. researchgate.net This suggests potential applications as intracellular pH sensors. Another indolizine-based probe, CRL-1, was developed as a turn-on fluorescent sensor for the detection of sulfite, showing high selectivity and a rapid response time. rsc.org
| Indolizine Derivative | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Application |
| 2-Phenylpyrido[2,3-b]indolizine | 403 mdpi.com | 505 mdpi.com | High mdpi.com | Green-light emitting material mdpi.com |
| 3-(N,N-dimethylaminophenyl)-7-carboxyethyl-indolizine | 425 nih.gov | 462 nih.gov | 0.81 nih.gov | Blue fluorophore nih.gov |
| 3-(N,N-dimethylaminophenyl)-7-acetyl-indolizine | 450 nih.gov | 557 nih.gov | 0.50 nih.gov | Yellow-Green fluorophore nih.gov |
| 3-(N,N-dimethylaminophenyl)-7-formyl-indolizine | 462 nih.gov | 580 nih.gov | 0.38 nih.gov | Orange fluorophore nih.gov |
| 1,2-diphenylindolizine (B8516138) derivatives | Not specified | ~450 nih.gov | Not specified | Blue-emitting OLED material nih.gov |
Investigation of Photophysical Properties for Sensing Applications
The conjugated planar electronic structure of the indolizine scaffold gives rise to strong fluorescence properties, making its derivatives valuable subjects for photophysical studies. derpharmachemica.comderpharmachemica.com These properties, including UV-visible absorption and fluorescence emission, are fundamentally linked to the molecular structure and can be finely tuned through chemical modification. acs.orgresearchgate.net Researchers have investigated new blue-emitting materials based on 1,2-diphenylindolizine, examining their photophysical, electrochemical, and thermal properties through UV-visible and fluorescence spectroscopy. nih.gov
Derivatives of indolizine are noted for their appreciable photophysical characteristics, which has led to their investigation for use in organic light-emitting devices (OLEDs). rsc.org The strategic placement of different substituent groups on the indolizine rings allows for the correlation of structural changes with shifts in UV-vis absorption and fluorescence. acs.org For instance, introducing an N,N-dimethylamino group at the C-3 position of an aryl-substituted indolizine can act as an electron donor, inducing a red shift in the emission wavelength through an intramolecular charge transfer (ICT) process. researchgate.net Further modifications, such as adding electron-withdrawing groups at the C-7 position, can tune this emission across a spectrum from blue to orange (462–580 nm). researchgate.net
The development of novel organic two-photon absorption (TPA) materials is another area of interest. An acceptor-π-donor-π-acceptor (A-π-D-π-A) indolizine pyridine (B92270) compound was synthesized and found to exhibit blue fluorescence with a significant TPA cross-section, highlighting its potential for nonlinear optical applications. bohrium.com The inherent fluorescence of the indolizine core serves as a valuable tool for spectroscopic studies, including its potential use in fluorescent probes for protons and other analytes. derpharmachemica.comderpharmachemica.comresearchgate.net
Table 1: Photophysical Properties of Selected Indolizine Derivatives
| Compound Class | Absorption Maxima (λ_abs) | Emission Maxima (λ_em) | Key Features | Reference(s) |
| 1,2-diphenylindolizine derivatives | N/A | ~450 nm | Blue-emitting materials for OLEDs. | nih.gov |
| Pyrido[3,2-b]indolizines | >400 nm | 503 nm to 568 nm | Tunable emission colors from blue to red based on substituents. | acs.org |
| 3-(pyridin-2-yl)indolizin-1-aminium perchlorate | 532 nm (for TPA) | Blue fluorescence | Large two-photon absorption cross-section (δ=22583 GM). | bohrium.com |
| Aryl-substituted indolizines with C-7 EWG | 403-420 nm | 462–580 nm | Tunable emission from blue to orange via ICT mechanism. | researchgate.net |
Applications in Biomarker Development and Cell Labeling
The robust fluorescence of indolizine derivatives makes them suitable for applications in bioimaging. nih.govbohrium.com Novel fluorescent scaffolds based on the indolizine core are in high demand for a wide range of biomedical investigations. acs.orgresearchgate.net Specifically designed fluorophores, such as those based on the pyrido[3,2-b]indolizine scaffold, have been developed for fluorogenic bioimaging. acs.org
Studies involving living HeLa cells have demonstrated the capacity of certain indolizine-based compounds for uptake and accumulation within the cells, making them effective for cell staining applications as observed through confocal microscopy. acs.org The development of near-infrared fluorescent indolizine hybrids has also been explored for viscosity imaging within living cells, showcasing the versatility of this scaffold in creating probes for specific cellular environments. acs.org These applications leverage the strong and tunable emission properties of the indolizine core to visualize and track biological processes. derpharmachemica.comderpharmachemica.com
Contribution to the Study of Privileged Scaffolds in Drug Discovery Research (conceptual framework)
The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for the development of new drugs. nih.govrroij.comnih.gov The indolizine core is widely recognized as such a privileged scaffold. derpharmachemica.comderpharmachemica.comnih.govbohrium.comresearchgate.net This designation stems from the observation that a diverse array of indolizine derivatives exhibit a wide spectrum of biological and pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. derpharmachemica.comderpharmachemica.comnih.govbohrium.com
The utility of privileged structures like the indolizine scaffold is that they provide a validated starting point for drug discovery programs. rroij.comrroij.com By making sensible modifications to the core structure, medicinal chemists can generate libraries of compounds with the potential to act as potent and selective ligands for various receptors or enzymes. nih.gov The indole (B1671886) ring, an isomer of indolizine, is another well-established privileged scaffold, and its presence in numerous approved drugs underscores the power of this approach. nih.gov The phenazine (B1670421) heterocycle is also considered a privileged scaffold due to the diverse biological activities of its derivatives. rroij.comrroij.com The this compound framework fits within this conceptual model, combining the privileged indolizine core with other functionalities that can be systematically modified to explore new therapeutic possibilities. nih.govmdpi.com
Future Research Directions and Interdisciplinary Perspectives
Innovative Methodologies for Sustainable and Efficient Synthesis
The development of synthetic routes for indolizine (B1195054) derivatives has been a long-standing endeavor. nih.gov However, future research will increasingly focus on methodologies that are not only efficient but also environmentally benign, aligning with the principles of green chemistry. ijettjournal.org Conventional methods often require harsh conditions, expensive and toxic catalysts (such as palladium, rhodium, or silver), and long reaction times, which are both costly and generate hazardous waste. ijettjournal.org
Future synthetic strategies are expected to prioritize:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times while enhancing yields and purity for indolizine derivatives. ijettjournal.org Applying this to the synthesis of 3-Phenylindolizine-1-carboxylic acid could lead to more rapid and reproducible results.
Green Solvents: A shift away from hazardous solvents towards greener alternatives like water is a key research direction. ijettjournal.org Developing robust synthetic protocols in aqueous media would dramatically diminish the environmental impact of synthesis.
Radical-Induced Approaches: Radical cyclization and cross-coupling reactions are gaining attention for their high efficiency, atom economy, and step economy in constructing the indolizine core. researchgate.netrsc.org Further exploration of these radical-based pathways could unlock novel and efficient routes to this compound and its derivatives.
Catalyst Optimization: While some methods use metal catalysts, future work will likely focus on either replacing precious metal catalysts with more abundant and less toxic alternatives or developing metal-free synthetic approaches. researchgate.net
The table below summarizes a comparison between conventional and emerging sustainable synthetic approaches for indolizine synthesis.
| Feature | Conventional Synthesis Methods | Innovative & Sustainable Methods |
| Reaction Time | Often requires several hours, sometimes under prolonged reflux. ijettjournal.org | Significantly reduced, often to minutes. ijettjournal.org |
| Energy Source | Conventional heating (e.g., oil bath). | Microwave irradiation. ijettjournal.org |
| Solvents | Often relies on hazardous organic solvents. ijettjournal.org | Prioritizes green solvents like water. ijettjournal.org |
| Catalysts | May use expensive and toxic heavy metals (Pd, Rh, Ag). ijettjournal.orgresearchgate.net | Focus on metal-free pathways or earth-abundant catalysts. researchgate.net |
| Efficiency | Yields can be satisfactory but may require significant optimization. ijettjournal.org | Generally shows enhanced yields and higher purity. ijettjournal.org |
| Environmental Impact | Generates hazardous waste, contributing to environmental concerns. ijettjournal.org | Aligns with green chemistry principles, reducing waste and impact. ijettjournal.org |
Deeper Mechanistic Understanding of Complex Reactions
The synthesis of the indolizine nucleus often involves elegant and complex reaction mechanisms, such as the [3+2] cycloaddition of N-ylides with electron-deficient alkenes. nih.gov This is a cornerstone of indolizine synthesis, including one-pot tandem procedures. nih.gov Another critical pathway is the 1,3-dipolar cycloaddition involving cycloimmonium ylides. ijettjournal.org
While these mechanisms are well-established for forming the indolizine core, a deeper, quantitative understanding remains a key area for future research. The focus will be on:
Elucidating Reaction Intermediates: Utilizing advanced spectroscopic techniques and trapping experiments to isolate and characterize transient intermediates in multi-step syntheses.
Kinetic and Thermodynamic Studies: Performing detailed kinetic analysis to understand the rate-determining steps and the influence of substituents on reaction rates. This will enable more precise control over reaction outcomes and the selective synthesis of specific isomers.
Understanding Radical Pathways: For syntheses involving radical cyclization, future studies will aim to precisely map the radical initiation, propagation, and termination steps to optimize reaction conditions and expand the substrate scope. rsc.org
Integration of Advanced Computational Design with Experimental Validation
The synergy between computational chemistry and experimental synthesis is a powerful paradigm that will accelerate research on this compound. Molecular modeling and simulation can provide predictive insights that guide experimental efforts, saving time and resources.
Key areas for this integrated approach include:
Predictive Synthesis: Using computational models to predict the feasibility and outcome of novel synthetic routes before attempting them in the lab.
Mechanism Elucidation: Employing quantum chemical calculations (e.g., Density Functional Theory) to map reaction energy profiles, identify transition states, and corroborate mechanistic hypotheses derived from experimental data.
Designing Functional Molecules: A significant application lies in the rational design of new derivatives. For instance, docking simulations can be used to predict the binding affinity of indolizine derivatives to specific biological targets, such as enzyme active sites. nih.gov This was demonstrated in a study where docking simulations were used to illustrate how an indolizine derivative binds to the EGFR kinase active site, correlating with its observed potent antiproliferative activity. nih.gov This approach allows for the in-silico screening of virtual libraries of this compound analogs to identify candidates with enhanced biological activity or material properties prior to their synthesis.
Expanded Applications in Advanced Materials Science and Chemical Biology Tools
While the biological and medicinal significance of indolizines is a primary driver of research, future investigations will broaden their applicability into new domains. nih.gov
Advanced Materials Science: Certain indolizine derivatives exhibit excellent fluorescence properties, making them promising candidates for organic fluorescent molecules. researchgate.netrsc.org The carboxylic acid moiety in this compound offers a versatile handle for incorporation into larger systems. researchgate.net Future research could explore its use as a building block for:
Organic Light-Emitting Diodes (OLEDs): Leveraging the inherent fluorescence of the indolizine core.
Chemosensors: Designing derivatives where fluorescence or other properties change upon binding to specific analytes.
Surface Modifiers: Using the carboxylic acid group to anchor the molecule onto surfaces, creating functionalized materials with tailored electronic or optical properties. researchgate.net
Chemical Biology Tools: Small molecules are indispensable tools for probing biological systems. researchgate.netnih.gov Indolizine derivatives have already shown potent biological activities, including antiproliferative effects. nih.gov this compound and its analogs can be developed as "chemical probes" to study cellular processes. nih.gov This involves designing molecules to interact with a specific protein target, allowing researchers to study the protein's function in a cellular or in vivo context. nih.govnih.gov This is a powerful method for validating new drug targets and understanding complex biological pathways. nih.gov
The table below outlines potential applications for derivatives of this compound.
| Field | Potential Application | Rationale |
| Materials Science | Organic Fluorescent Molecules | Indolizine core possesses inherent fluorescence. researchgate.netrsc.org |
| Chemosensors | Functional groups can be added to modulate fluorescence upon analyte binding. | |
| Surface Chemistry | The carboxylic acid group acts as a versatile linker for surface modification. researchgate.net | |
| Chemical Biology | Chemical Probes | Can be designed to modulate the function of specific proteins for research. nih.gov |
| Target Validation | Used to confirm the physiological relevance of potential drug targets. nih.gov | |
| Bioimaging | Fluorescent derivatives can be used to visualize cellular structures or processes. researchgate.netrsc.org |
Synergistic Approaches in Academic Research Collaborations
The complexity of modern chemical research, from fundamental synthesis to applied materials science and biology, necessitates a collaborative, interdisciplinary approach. The future development of this compound will benefit greatly from synergistic partnerships between different research groups and institutions. nih.gov
Future progress will likely be driven by:
Academia-Industry Partnerships: Collaborations that bridge the gap between basic academic research and industrial application, facilitating the translation of discoveries into practical technologies. nih.gov
Open-Access Consortia: Models where multiple academic and/or industrial partners contribute to a joint project, sharing results and intellectual property to accelerate discovery. nih.gov This is particularly valuable in pre-competitive stages, such as the development of novel chemical probes.
Interdisciplinary Research Centers: The establishment of research centers that bring together synthetic chemists, computational chemists, materials scientists, and biologists. Many universities have already created high-throughput screening centers to foster such collaborations and harness chemistry to advance biological understanding. nih.gov These centers provide the infrastructure and collaborative environment needed to explore the full potential of compounds like this compound, from designing their synthesis to validating their function in complex systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-phenylindolizine-1-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves condensation of phenyl-substituted precursors with indolizine intermediates. Key steps include:
- Cyclization : Use catalytic acid (e.g., H₂SO₄) or base (e.g., K₂CO₃) to promote ring closure.
- Carboxylation : Introduce the carboxylic acid group via hydrolysis of ester precursors under alkaline conditions (e.g., NaOH/EtOH) .
- Yield Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of phenyl precursor to indolizine) and solvent polarity (e.g., DMF for high-temperature reactions) .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against certified reference standards .
- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR (¹H/¹³C) to confirm substituent positions. For example, the indolizine ring protons appear as distinct doublets in the aromatic region (δ 7.2–8.1 ppm) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Short-Term Stability : Store at 4°C in amber vials to prevent photodegradation.
- Long-Term Stability : Lyophilize the compound and store under inert gas (e.g., argon) at -20°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound analogs?
- Methodological Answer :
- Analog Synthesis : Modify the phenyl ring (e.g., electron-withdrawing groups) or indolizine core (e.g., methyl substituents) via Pd-catalyzed cross-coupling or nucleophilic substitution .
- Bioactivity Screening : Test analogs against target enzymes (e.g., kinases) using fluorescence-based assays. Prioritize compounds with IC₅₀ values <10 μM for in vivo validation .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide structural refinements .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Standardized Assays : Re-evaluate bioactivity using uniform protocols (e.g., CellTiter-Glo® for cytotoxicity). Include positive controls (e.g., doxorubicin) to normalize inter-lab variability .
- Structural Verification : Confirm batch purity via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify consensus trends .
Q. How can in vivo pharmacokinetic (PK) parameters be improved for this compound?
- Methodological Answer :
- Prodrug Design : Synthesize ester or amide prodrugs to enhance oral bioavailability. Test hydrolysis rates in simulated gastric fluid .
- Formulation Optimization : Use nanocarriers (e.g., liposomes) to improve solubility. Conduct PK studies in rodent models, measuring plasma concentrations via LC-MS/MS .
- Metabolite Identification : Use hepatic microsomes to profile phase I/II metabolites and address rapid clearance issues .
Methodological Challenges and Solutions
Q. What are the critical considerations for scaling up this compound synthesis without compromising purity?
- Answer :
- Process Optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) during pilot-scale reactions .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
- Purification : Use preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) to isolate high-purity batches (>98%) .
Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?
- Answer :
- Parameter Calibration : Re-optimize DFT calculations (e.g., B3LYP/6-31G*) using experimentally derived thermodynamic data (e.g., ΔH of reaction) .
- Solvent Effects : Incorporate explicit solvent models (e.g., COSMO-RS) in simulations to better match observed reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
